![molecular formula C16H16FNO3S B2780458 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034339-81-4](/img/structure/B2780458.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . Their structures were confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Research on Similar Compounds
Radiolabeled Antagonists for PET Studies
Studies have developed radiolabeled antagonists for positron emission tomography (PET) imaging, focusing on the serotonergic neurotransmission system. For instance, [18F]p-MPPF has been used as a new 5-HT1A antagonist for studying the serotonergic neurotransmission with PET, including aspects such as chemistry, radiochemistry, animal data, human data, toxicity, and metabolism (Plenevaux et al., 2000). Such studies highlight the importance of developing novel compounds for improving the understanding of neurotransmission processes in both healthy and pathological states.
Analgesic and Anti-inflammatory Effects
Research has also explored the analgesic and anti-inflammatory effects of benzanilides, showing that certain derivatives can exhibit significant bioactivity. For example, some benzanilides have been investigated for their effects in mice and rats, revealing stronger analgesic effects compared to aspirin and notable inhibition of formaldehyde-induced paw swelling (Oskay et al., 1989). These findings underscore the potential for developing benzamide derivatives as pharmaceutical agents.
Corrosion Inhibition
Additionally, methoxy-substituted phenylthienyl benzamidine derivatives have been studied for their corrosion inhibition properties, showcasing the versatility of benzamide derivatives in applications beyond biomedical research. For instance, these compounds have been shown to effectively inhibit corrosion of carbon steel in hydrochloric acid medium, highlighting their potential industrial applications (Fouda et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been found in many important synthetic drug molecules . Thiophene derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Thiophene derivatives are known to undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . These reactions can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Thiophene derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiophene derivatives may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by thiophene derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular level.
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-10(19)15-6-4-12(22-15)7-8-18-16(20)11-3-5-14(21-2)13(17)9-11/h3-6,9H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPZAKIZVRZOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide |
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